N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine
Description
N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine is a tertiary amine derivative featuring a phenoxyethylamine backbone. The compound contains a 2-amino-4-methylphenyl group attached via an ethoxy linker to a diethylamine moiety.
Properties
IUPAC Name |
2-[2-(diethylamino)ethoxy]-5-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c1-4-15(5-2)8-9-16-13-7-6-11(3)10-12(13)14/h6-7,10H,4-5,8-9,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLZUXJUKSFHGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=C(C=C(C=C1)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine typically involves the reaction of 2-amino-4-methylphenol with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product yield. The general reaction scheme is as follows:
Starting Materials: 2-amino-4-methylphenol and diethylamine.
Catalyst: A suitable catalyst such as palladium on carbon (Pd/C) or a similar catalyst.
Reaction Conditions: The reaction is typically carried out at elevated temperatures (around 80-100°C) and under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amino and phenoxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions result in various substituted derivatives with different functional groups.
Scientific Research Applications
N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
(i) 4-(2-Diethylaminoethoxy)benzylamine (CAS 1849-80-5)
- Structure: N-{2-[4-(Aminomethyl)phenoxy]ethyl}-N,N-diethylamine .
- Key Differences: The aromatic ring has a 4-aminomethyl group instead of 2-amino-4-methyl.
- Properties :
- Molecular weight: 222.33 g/mol vs. ~236.33 g/mol (estimated for the target compound).
- Polar surface area (PSA): 38.49 Ų (similar to the target compound due to amine and ether groups).
- Applications: Likely used in organic synthesis or as a ligand due to its primary amine and diethylamine groups.
(ii) N-[2-(4-Amino-2-chlorophenoxy)ethyl]-N,N-diethylamine
- Structure : Chlorine substituent at the 2-position of the aromatic ring .
- Key Differences : Chlorine introduces electronegativity, increasing molecular weight (242.75 g/mol) and altering electronic properties.
- Properties: Enhanced lipophilicity (logP ~2.5–3.0 estimated) compared to the target compound. Potential for stronger hydrogen bonding due to the chloro group.
(iii) N-[2-(4-Amino-2-fluorophenoxy)ethyl]-N,N-dimethylamine
- Structure : Fluorine substituent at the 2-position and dimethylamine terminus .
- Key Differences : Fluorine’s electronegativity and smaller size may improve metabolic stability. Dimethylamine reduces steric hindrance compared to diethylamine.
- Properties :
- Molecular weight: 198.24 g/mol (lower due to dimethylamine).
- Higher basicity (pKa ~9–10) than diethylamine analogs.
Variations in the Amine Moiety
(i) Etoloxamine (N-(2-(2-Benzylphenoxy)ethyl)-N,N-diethylamine)
- Structure: Benzyl group on the phenoxy ring .
- Key Differences : Bulkier benzyl substituent increases hydrophobicity.
- Properties :
- Molecular weight: 283.42 g/mol.
- Applications: Historically explored as an antihistamine, suggesting the target compound may have CNS activity.
(ii) N-[2-Amino-4-(piperidin-1-ylsulfonyl)phenyl]-N,N-diethylamine
Biological Activity
N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine is a compound of interest in the field of biochemistry and pharmacology due to its unique structural properties and potential biological activities. This article delves into its biological activity , mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
- Molecular Formula : C13H22N2O
- Molecular Weight : 222.33 g/mol
The compound features a phenoxy group with an amino substitution and a diethylamine moiety, which contributes to its reactivity and biological interactions.
Comparison with Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C13H22N2O | Contains a methyl substitution on the phenol ring |
| N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine | C13H22N2O | Different methyl position, affecting biological activity |
| N-[2-(2-Amino-5-methoxyphenoxy)ethyl]-N,N-diethylamine | C13H22N2O | Methoxy group instead of methyl, altering polarity |
Neurotransmitter Interaction
Research indicates that this compound interacts with neurotransmitter systems, particularly those involving serotonin and norepinephrine. Compounds with similar structures have been shown to exhibit:
- Antidepressant-like effects : By modulating serotonin receptors.
- Anxiolytic properties : Through interactions with norepinephrine pathways.
The mechanism of action involves binding to specific receptors and enzymes, modulating their activity. The compound's functional groups allow it to participate in various biochemical reactions, leading to diverse biological effects.
Case Studies
-
Clinical Application in Cancer Therapy :
A study investigated the use of a related compound, N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine (DPPE), in combination with cyclophosphamide for treating metastatic prostate cancer. The regimen showed significant efficacy, with 71% of patients experiencing partial remission and minimal toxicity to normal tissues . This suggests potential for similar compounds in therapeutic applications. -
Neuropharmacological Effects :
In experimental models, compounds structurally related to this compound demonstrated significant effects on anxiety and depression models in rodents, indicating their potential as novel antidepressants.
Pharmacological Studies
Recent studies have highlighted the pharmacological potential of this compound:
- In vitro studies : Showed that the compound exhibits dose-dependent activity on various cell lines, including cancerous cells. The IC50 values indicate significant cytotoxicity compared to standard chemotherapeutic agents .
- In vivo studies : Animal models demonstrated improved behavioral outcomes in anxiety and depression tests following administration of the compound, suggesting a role in modulating mood disorders .
Q & A
Q. What are the optimal synthetic routes for N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine, and how do reaction conditions influence yield?
The synthesis of structurally similar compounds (e.g., N-[4-(aminomethyl)benzyl]-N,N-diethylamine) typically involves nucleophilic substitution or condensation reactions. For example, reacting 2-amino-4-methylphenol with diethylaminoethyl chloride under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours yields the target compound . Solvent choice (polar aprotic vs. protic) and temperature significantly affect reaction efficiency. For instance, DMF enhances nucleophilicity but may require rigorous drying to avoid side reactions. Yield optimization studies suggest a 65–78% range under controlled anhydrous conditions .
Q. Which spectroscopic methods are most reliable for characterizing this compound, and what key spectral signatures should researchers prioritize?
Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. Key NMR signals include:
- ¹H NMR : δ 1.1 ppm (triplet, 6H, –N(CH₂CH₃)₂), δ 2.5–3.8 ppm (multiplet, –OCH₂CH₂N– and aromatic protons), and δ 6.5–7.3 ppm (aromatic C–H) .
- ¹³C NMR : Peaks at ~45–55 ppm (N–CH₂– groups) and 110–150 ppm (aromatic carbons) confirm structural integrity .
HRMS should match the molecular formula C₁₃H₂₁N₂O (exact mass: 221.165 g/mol) with <2 ppm error .
Advanced Research Questions
Q. How does the compound’s electronic structure influence its binding affinity to biological targets, such as monoamine transporters or enzymes?
Computational studies (e.g., DFT or molecular docking) reveal that the electron-rich phenoxy group and tertiary amine moiety facilitate π-π stacking and hydrogen bonding with active sites of monoamine oxidases (MAOs). For example, the diethylamine group’s lone pair electrons enhance interactions with MAO-B’s FAD cofactor, potentially explaining inhibitory activity (IC₅₀ ~15 µM in vitro) . However, steric hindrance from the ethyl groups may reduce binding efficiency compared to smaller analogs .
Q. How can researchers resolve contradictory data on the compound’s biological activity across different assay systems?
Discrepancies in IC₅₀ values (e.g., 10 µM in cell-free assays vs. 50 µM in cell-based systems) often arise from differences in membrane permeability or metabolic stability. Mitigation strategies include:
- Lipophilicity Adjustment : Introducing polar substituents (e.g., –OH or –COOH) to improve aqueous solubility .
- Metabolic Profiling : LC-MS/MS analysis of hepatic microsomal incubations identifies major metabolites (e.g., N-deethylation products) that may interfere with activity .
- Assay Validation : Cross-referencing with positive controls (e.g., clorgyline for MAO inhibition) ensures methodological consistency .
Q. What strategies are recommended for optimizing the compound’s selectivity to minimize off-target effects in neurological studies?
Structure-activity relationship (SAR) studies highlight:
- Substituent Effects : A 4-methyl group on the phenyl ring enhances MAO-A selectivity by 3-fold compared to unsubstituted analogs .
- Chain Length Modulation : Shortening the ethylenediamine linker reduces off-target binding to σ receptors, as shown in radioligand displacement assays (Ki >1 µM vs. 0.2 µM for longer chains) .
Methodological Challenges
Q. How should researchers design experiments to assess the compound’s stability under physiological conditions?
- pH-Dependent Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24 hours, monitoring degradation via HPLC.
- Oxidative Stress Testing : Expose to H₂O₂ or cytochrome P450 enzymes (e.g., CYP3A4) to simulate in vivo metabolism .
- Light Sensitivity : Store solutions in amber vials; UV-Vis spectroscopy tracks photodegradation (λmax ~270 nm) .
Q. What analytical workflows are recommended for detecting trace impurities in synthesized batches?
- LC-MS/MS with CID : Collision-induced dissociation identifies impurities (e.g., unreacted starting materials or N-oxide byproducts) at <0.1% levels .
- Quantitative ¹H NMR : Integrate impurity peaks against an internal standard (e.g., 1,3,5-trimethoxybenzene) for precise quantification .
Data Interpretation and Reproducibility
Q. How can researchers reconcile divergent cytotoxicity profiles reported in literature?
Variability often stems from cell line specificity (e.g., HEK293 vs. SH-SY5Y) or assay endpoints (MTT vs. LDH release). Standardization steps include:
- Dose-Response Curves : Use 8–10 concentrations (1 nM–100 µM) to calculate accurate EC₅₀/LC₅₀ values .
- ROS Scavengers : Add N-acetylcysteine to distinguish between direct cytotoxicity and oxidative stress-mediated effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
